molecular formula C13H19Br B8358347 2,4,6-Triethylbenzyl bromide

2,4,6-Triethylbenzyl bromide

Cat. No. B8358347
M. Wt: 255.19 g/mol
InChI Key: BWCBJBMLLWVRDU-UHFFFAOYSA-N
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Patent
US08507410B2

Procedure details

To a mixture of 3.00 g of 1,3,5-triethylbenzene (purity: 93%) and 5.58 g of acetic acid, 0.82 g of paraformaldehyde and 4.7 mL of a 33% solution of hydrogen bromide in acetic acid were added. This mixture was heated at 45° C. for 7.5 hours under stirring. After the reaction mixture was cooled to room temperature, 16.8 g of water and 16.8 g of toluene were added thereto. The reaction mixture was separated. The organic layer was washed sequentially with 11.2 g of water, a mixture of 5.6 g of an aqueous saturated sodium hydrogen carbonate solution and 5.6 g of water, and 11.2 g of water, dried over anhydrous magnesium sulfate, and then concentrated to obtain 4.72 g of 2,4,6-triethylbenzyl bromide (GC-area: 84%) as a yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[C:5]([CH2:11][CH3:12])[CH:4]=1)[CH3:2].C=O.[BrH:15].O.[C:17](O)(=O)C>C1(C)C=CC=CC=1>[CH2:11]([C:5]1[CH:6]=[C:7]([CH2:9][CH3:10])[CH:8]=[C:3]([CH2:1][CH3:2])[C:4]=1[CH2:17][Br:15])[CH3:12]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)C1=CC(=CC(=C1)CC)CC
Name
Quantity
0.82 g
Type
reactant
Smiles
C=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.58 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
O
Name
Quantity
16.8 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was separated
WASH
Type
WASH
Details
The organic layer was washed sequentially with 11.2 g of water
ADDITION
Type
ADDITION
Details
a mixture of 5.6 g of an aqueous saturated sodium hydrogen carbonate solution and 5.6 g of water, and 11.2 g of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(CBr)C(=CC(=C1)CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.72 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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